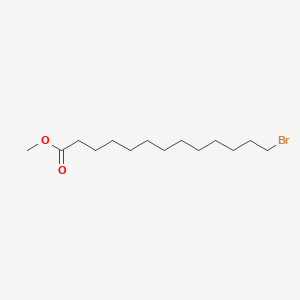

Methyl 13-bromotridecanoate

説明

Methyl 13-bromotridecanoate is a brominated fatty acid methyl ester characterized by a 13-carbon chain (tridecanoate) with a bromine substituent at the terminal (13th) position and a methyl ester group. For example, Ethyl 11-bromoundecanoate (C₁₃H₂₅BrO₂, molecular weight 293.245) shares structural similarities, differing primarily in chain length and ester group (ethyl vs. methyl) . Methyl 13-bromotridecanoate likely has the molecular formula C₁₄H₂₇BrO₂ and a calculated molecular weight of ~307.26 g/mol, based on the addition of a bromine atom and extended carbon chain compared to Ethyl 11-bromoundecanoate.

特性

IUPAC Name |

methyl 13-bromotridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQFFNKPDVVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614982 | |

| Record name | Methyl 13-bromotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80982-86-1 | |

| Record name | Methyl 13-bromotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 13-bromotridecanoate can be synthesized through the esterification of 13-bromotridecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of methyl 13-bromotridecanoate may involve the bromination of tridecanoic acid followed by esterification. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The subsequent esterification is performed as described above .

Types of Reactions:

Substitution Reactions: Methyl 13-bromotridecanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

Substitution: Formation of 13-hydroxytridecanoate or other substituted derivatives.

Reduction: Formation of 13-bromotridecanol.

Oxidation: Formation of 13-bromotridecanoic acid

科学的研究の応用

Applications in Scientific Research

Methyl 13-bromotridecanoate has several notable applications in scientific research, categorized into different fields:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate for synthesizing complex organic molecules, particularly those involving brominated functional groups. This characteristic enhances its reactivity in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities.

Biology

- Lipid Metabolism Studies : The compound is employed in research investigating lipid metabolism pathways. Its structure allows for the exploration of how brominated esters interact with lipid biosynthesis and degradation processes.

- Precursor for Bioactive Compounds : Methyl 13-bromotridecanoate can be used to synthesize biologically active compounds, which are essential for drug discovery and development.

Medicine

- Drug Development : There is ongoing research into its potential applications in pharmaceuticals, particularly focusing on its role in synthesizing drugs that target specific biological pathways or diseases. The presence of bromine may enhance the pharmacological properties of derived compounds.

Industry

- Production of Specialty Chemicals : Methyl 13-bromotridecanoate is utilized in manufacturing specialty chemicals such as surfactants and polymers. Its unique properties make it suitable for creating materials with specific functionalities.

Case Study 1: Lipid Metabolism Research

In a study examining lipid metabolism, researchers utilized methyl 13-bromotridecanoate to investigate its effects on lipid synthesis pathways. The compound was shown to influence the activity of key enzymes involved in lipid metabolism, providing insights into its potential therapeutic applications for metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

A series of experiments demonstrated that methyl 13-bromotridecanoate could be effectively used as a precursor for synthesizing novel brominated compounds with anticancer properties. These derivatives exhibited significant activity against various cancer cell lines, highlighting the compound's importance in medicinal chemistry.

Uniqueness of Methyl 13-bromotridecanoate

The unique structure of methyl 13-bromotridecanoate, characterized by its specific carbon chain length and the presence of a bromine atom, imparts distinct reactivity compared to similar compounds. This uniqueness enhances its utility in both synthetic and biological applications.

作用機序

The mechanism of action of methyl 13-bromotridecanoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions.

類似化合物との比較

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Bromine Position | Key Features |

|---|---|---|---|---|---|

| Methyl 13-bromotridecanoate* | C₁₄H₂₇BrO₂ | ~307.26 | Methyl | 13 | Terminal bromine, long hydrophobic chain |

| Ethyl 11-bromoundecanoate | C₁₃H₂₅BrO₂ | 293.245 | Ethyl | 11 | Shorter chain, ethyl ester group |

| Methyl tridecanoate | C₁₄H₂₈O₂ | 228.37 | Methyl | N/A | Non-halogenated, saturated ester |

| Methyl 13-methyltetradecanoate | C₁₆H₃₂O₂ | 256.43 | Methyl | 13 (methyl branch) | Branched chain, no halogenation |

Key Observations:

Chain Length and Bromine Position: Methyl 13-bromotridecanoate’s longer chain (13 carbons vs. 11 in Ethyl 11-bromoundecanoate) increases hydrophobicity and molecular weight. Terminal bromine enhances electrophilicity, making it reactive in substitution reactions .

Ester Group Influence : Methyl esters generally exhibit lower boiling points and higher volatility compared to ethyl esters, as seen in analogous compounds .

Halogenation Impact: Bromination introduces polarity and reactivity distinct from non-halogenated esters like Methyl tridecanoate (CAS 1731-88-0) .

Physical and Chemical Properties

While direct measurements for Methyl 13-bromotridecanoate are unavailable, trends from similar compounds suggest:

- Solubility : Low water solubility due to the long alkyl chain; miscible with organic solvents like dichloromethane or hexane.

- Boiling Point: Estimated to exceed 250°C, higher than Methyl tridecanoate (boiling point ~220°C for C₁₄ esters) .

- Reactivity : The terminal bromine facilitates nucleophilic substitution (e.g., with amines or thiols), a property exploited in synthesizing surfactants or polymer precursors .

生物活性

Methyl 13-bromotridecanoate is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Methyl 13-bromotridecanoate, an ester derived from tridecanoic acid, features a bromine atom at the 13th carbon position. Its molecular structure can be represented as follows:

- Chemical Formula : C14H27BrO2

- Molecular Weight : 303.27 g/mol

The presence of the bromine atom may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

One of the notable biological activities of methyl 13-bromotridecanoate is its antimicrobial efficacy. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, studies have shown that long-chain fatty acid esters can disrupt microbial membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Methyl 13-Bromotridecanoate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |

| Candida albicans | 16 µg/mL | Disruption of cell membrane |

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 13-bromotridecanoate has been investigated for its anti-inflammatory effects. A study demonstrated that derivatives of fatty acid esters could inhibit the expression of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Case Study: Inhibition of IL-1β-Induced Inflammation

In a controlled laboratory setting, methyl 13-bromotridecanoate was tested on human synovial cells stimulated with IL-1β. The results indicated a significant reduction in the expression of matrix metalloproteinase-13 (MMP-13), a key player in cartilage degradation during inflammation. This suggests that the compound may help preserve joint integrity by inhibiting inflammatory mediators .

The mechanisms underlying the biological activities of methyl 13-bromotridecanoate are multifaceted:

- Membrane Interaction : The long hydrophobic chain allows the compound to integrate into lipid membranes, altering their integrity and leading to microbial cell death.

- Cytokine Modulation : By inhibiting pathways associated with inflammation (e.g., NF-κB signaling), the compound can reduce the production of inflammatory cytokines.

- Enzyme Inhibition : Methyl 13-bromotridecanoate may inhibit enzymes involved in the degradation of extracellular matrix components, thereby protecting tissues from inflammatory damage.

Research Findings

Recent studies have highlighted various aspects of methyl 13-bromotridecanoate's biological activity:

- Antimicrobial Efficacy : A comparative analysis showed that methyl 13-bromotridecanoate outperformed several standard antibiotics against specific strains of bacteria.

- Anti-inflammatory Potential : In vivo models demonstrated that treatment with methyl 13-bromotridecanoate significantly reduced swelling and pain in arthritic models.

- Synergistic Effects : When combined with other anti-inflammatory agents, such as betamethasone, methyl 13-bromotridecanoate exhibited synergistic effects, enhancing overall efficacy in reducing inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。